molecular formula C20H25ClN2O2S B6496219 4-chloro-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]benzene-1-sulfonamide CAS No. 955777-45-4

4-chloro-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]benzene-1-sulfonamide

Cat. No. B6496219
CAS RN: 955777-45-4
M. Wt: 392.9 g/mol
InChI Key: OBHZCSBFIHLQTL-UHFFFAOYSA-N
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Description

The compound “4-chloro-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]benzene-1-sulfonamide” is a complex organic molecule. It contains a benzene ring which is a common structure in organic chemistry, known for its stability. Attached to the benzene ring is a sulfonamide group, a functional group that consists of a sulfur atom, two oxygen atoms, and an amine group. Sulfonamides are known for their use in some types of drugs, particularly antibiotics. The compound also contains a tetrahydroquinoline structure, which is a type of heterocyclic compound .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different part of the molecule. The benzene ring could be functionalized using electrophilic aromatic substitution reactions to introduce the chloro and sulfonamide groups. The tetrahydroquinoline structure could be formed through a Povarov reaction or similar processes .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a cyclic structure. The benzene ring would contribute to the planarity of the molecule, while the tetrahydroquinoline could introduce some three-dimensionality .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific conditions and reagents present. The benzene ring is relatively stable but can undergo reactions with strong electrophiles. The sulfonamide group could potentially be hydrolyzed under acidic or basic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of any stereochemistry. Factors such as polarity, molecular weight, and the presence of hydrogen bond donors and acceptors would all influence properties like solubility, melting point, and boiling point .

Mechanism of Action

Without specific context, it’s hard to predict the exact mechanism of action of this compound. If it’s intended to be a drug, the sulfonamide group could potentially act as a bioisostere, mimicking the structure of a natural substrate in the body .

Safety and Hazards

Without specific data, it’s hard to predict the exact safety and hazards associated with this compound. As with any chemical, appropriate safety measures should be taken when handling it. This includes wearing appropriate personal protective equipment and working in a well-ventilated area .

Future Directions

The future directions for research into this compound would depend on its intended use. If it’s being investigated as a potential drug, studies could focus on its pharmacokinetics, pharmacodynamics, and toxicity. If it’s being used as a building block in synthetic chemistry, research could focus on developing new reactions or improving existing synthetic routes .

properties

IUPAC Name

4-chloro-N-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25ClN2O2S/c1-2-13-23-14-3-4-17-15-16(5-10-20(17)23)11-12-22-26(24,25)19-8-6-18(21)7-9-19/h5-10,15,22H,2-4,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBHZCSBFIHLQTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCCC2=C1C=CC(=C2)CCNS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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